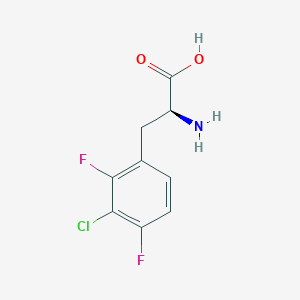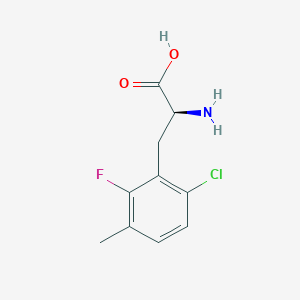
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a complex structure. This compound is characterized by the presence of a chiral center at the second carbon, an amino group, and a substituted phenyl ring. The phenyl ring is substituted with chlorine, fluorine, and a methyl group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from commercially available precursors. The key steps often include:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, introducing the chlorine, fluorine, and methyl groups onto the benzene ring.
Formation of the chiral center:
Coupling reactions: The final step involves coupling the substituted phenyl ring with the amino acid side chain, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include:
Catalytic asymmetric synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Flow chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amino acid side chain can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the halogens.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with glutamate receptors in the brain, modulating neurotransmission and affecting cognitive functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the fluorine and methyl groups.
(2S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid: Contains two chlorine atoms but no fluorine or methyl groups.
(2S)-2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom but lacks the chlorine and methyl groups.
Uniqueness
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with a methyl group, provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQVJPMTQAHAO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)Cl)C[C@@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
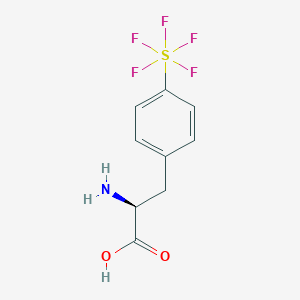
![(2S)-2-Amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112051.png)
![(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112056.png)
![(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112060.png)
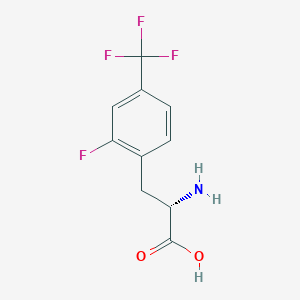
![(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112068.png)
![(2S)-2-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112070.png)
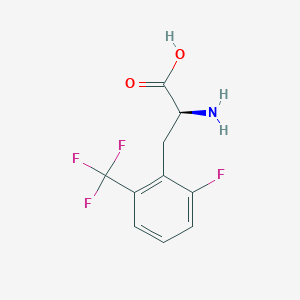
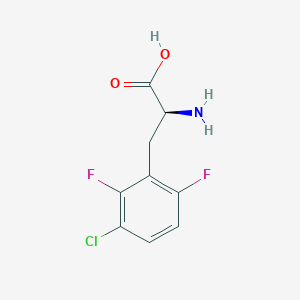
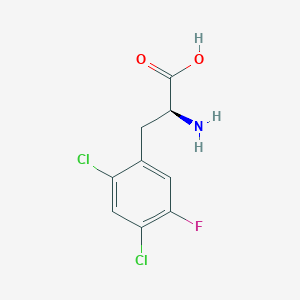
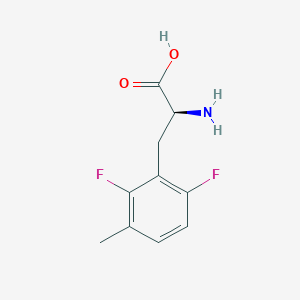
![(2S)-2-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112121.png)
![(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112136.png)
